![molecular formula C22H16BrClN2O2 B15017413 2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15017413.png)
2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound with a unique structure that includes bromine, chlorine, and benzoxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps, starting with the preparation of the benzoxazole moiety The benzoxazole can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group may yield quinones, while reduction of the imino group may produce amines.
Aplicaciones Científicas De Investigación
2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the benzoxazole moiety, contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key binding domains.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-4-chlorophenol: A simpler compound with similar halogenation but lacking the benzoxazole and imino groups.
2-bromo-4-methylphenol: Another related compound with a methyl group instead of the benzoxazole moiety.
Uniqueness
2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is unique due to its combination of halogenation and the presence of the benzoxazole and imino groups. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.
Propiedades
Fórmula molecular |
C22H16BrClN2O2 |
|---|---|
Peso molecular |
455.7 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-6-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16BrClN2O2/c1-12-6-19-20(7-13(12)2)28-22(26-19)14-4-3-5-17(9-14)25-11-15-8-16(24)10-18(23)21(15)27/h3-11,27H,1-2H3 |
Clave InChI |
WXOWDCAOWFKBPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-3-methylbenzamide](/img/structure/B15017332.png)
![octyl 4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoate](/img/structure/B15017346.png)
![N-({N'-[(E)-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15017351.png)
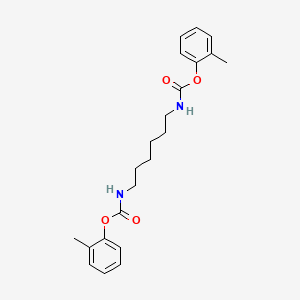
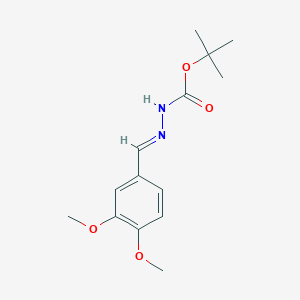
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B15017359.png)
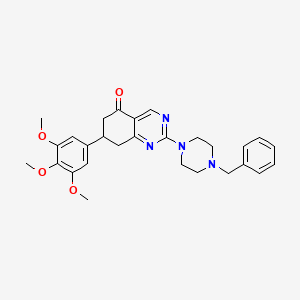
![6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15017366.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15017371.png)
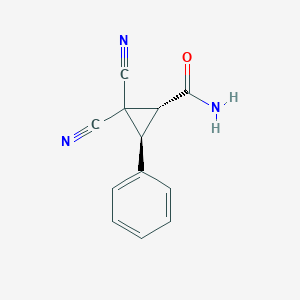
![N'-[(Z)-[2,4-Bis(benzyloxy)phenyl]methylidene]-4-chlorobenzohydrazide](/img/structure/B15017379.png)
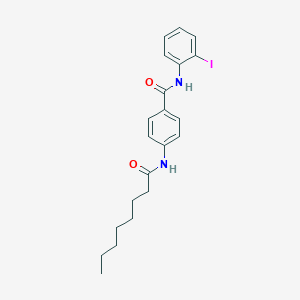
![2-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15017389.png)
![2-bromo-6-[(Z)-(2-{4-(morpholin-4-yl)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15017397.png)
